molecular formula C10H11FO4 B13888917 Methyl 4-fluoro-2,3-dimethoxybenzoate

Methyl 4-fluoro-2,3-dimethoxybenzoate

Cat. No.: B13888917
M. Wt: 214.19 g/mol
InChI Key: XCLLUHDVGKWIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by methoxy groups, and the hydrogen at position 4 is replaced by a fluorine atom. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2,3-dimethoxybenzoate typically involves the esterification of 4-fluoro-2,3-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2,3-dimethoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-fluoro-2,3-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-2,3-dimethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a fluorine atom can influence its reactivity and interactions with other molecules, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 4-fluoro-2,3-dimethoxybenzoate

InChI

InChI=1S/C10H11FO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3

InChI Key

XCLLUHDVGKWIFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.